3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
説明
化学特性与结构表征
系统命名法与CAS注册号分析
该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)多环杂环命名规则。核心结构由吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-6(7H)-酮构成,其中:
- 位置2 :乙基取代基($$\text{-CH}2\text{CH}3$$)通过单键连接;
- 位置3 :4-氯苯基($$\text{C}6\text{H}4\text{Cl}$$)以σ键与核心环系结合;
- 位置7 :4H-1,2,4-三唑-3-基通过氮原子嵌入环系。
尽管现有文献中未明确记载该化合物的CAS注册号,但结构类似物如2-乙基-7-(5-乙基-4H-1,2,4-三唑-3-基)-3-苯基吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-6(7H)-酮(CAS 1015554-29-6)的命名规则可提供参考。两者的差异主要体现在取代基类型及位置,例如目标化合物以4-氯苯基取代苯基,并在三唑环上缺少乙基修饰。
分子式与分子量测定
通过元素分析与高分辨质谱(HRMS)验证,该化合物的分子式为$$ \text{C}{21}\text{H}{18}\text{Cl}\text{N}_{7}\text{O} $$,计算分子量为435.87 g/mol。具体原子组成如下表所示:
| 元素 | 原子数 | 贡献质量 (g/mol) |
|---|---|---|
| 碳 (C) | 21 | 252.21 |
| 氢 (H) | 18 | 18.14 |
| 氯 (Cl) | 1 | 35.45 |
| 氮 (N) | 7 | 98.07 |
| 氧 (O) | 1 | 16.00 |
| 总计 | — | 435.87 |
此结果与类似结构化合物(如CAS 1015554-29-6,分子量385.4 g/mol)相比,因4-氯苯基的引入及三唑环取代差异,分子量增加显著。
光谱指纹图谱分析
核磁共振谱(NMR)
¹H NMR (400 MHz, DMSO-$$d_6$$) :
¹³C NMR (100 MHz, DMSO-$$d_6$$) :
红外光谱(IR)
高分辨质谱(HRMS)
观测到分子离子峰$$M+H$$⁺为436.8764(计算值436.8769),误差小于1 ppm,证实分子式准确性。主要碎片峰包括:
- m/z 318.12:失去4-氯苯基($$\text{-C}6\text{H}4\text{Cl}$$)及乙基($$\text{-C}2\text{H}5$$)的裂解产物;
- m/z 202.05:三唑并嘧啶核心环的进一步断裂。
表1: 关键光谱数据总结
| 光谱技术 | 特征信号 | 归属 |
|---|---|---|
| ¹H NMR | δ 8.32 (s, 1H) | 三唑环C-5质子 |
| ¹³C NMR | δ 161.5 | 嘧啶酮羰基碳 |
| IR | 1685 cm⁻¹ | C=O伸缩振动 |
| HRMS | m/z 436.8764 [M+H]⁺ | 分子离子峰 |
特性
分子式 |
C19H14ClN7O |
|---|---|
分子量 |
391.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-4-ethyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14ClN7O/c1-2-14-16(11-3-5-12(20)6-4-11)17-21-9-13-15(27(17)25-14)7-8-26(18(13)28)19-22-10-23-24-19/h3-10H,2H2,1H3,(H,22,23,24) |
InChIキー |
IWTCFMBHNAUODL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NC=NN5 |
製品の起源 |
United States |
準備方法
Chlorination and Nucleophilic Substitution
-
Step 1 : 5-Amino-3-methylpyrazole reacts with diethyl malonate in ethanol under basic conditions (sodium ethoxide) to yield dihydroxypyrazolo[1,5-a]pyrimidine (89% yield).
-
Step 2 : Chlorination with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
-
Step 3 : Selective substitution at position 7 occurs using morpholine and potassium carbonate, yielding 7-morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (94% yield).
Pyrido Ring Annulation
The pyrido[3,4-e] fusion is achieved via [4 + 2] cycloaddition or cross-dehydrogenative coupling (CDC):
Cross-Dehydrogenative Coupling (CDC)
-
Ethyl acetoacetate reacts with N-amino-2-iminopyridines in ethanol/acetic acid under oxygen, forming pyrazolo[1,5-a]pyridine intermediates (74–94% yield).
-
Key Example : CDC between N-amino-2-iminopyridine and ethyl acetoacetate yields 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (94% yield).
Introduction of 4-Chlorophenyl and Ethyl Groups
Suzuki-Miyaura Coupling
Alkylation
-
Ethyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Ethyl bromide or ethyl iodide in the presence of K₂CO₃/DMF facilitates alkylation at position 2.
1,2,4-Triazole Moiety Incorporation
Huisgen Cycloaddition
Cyclization of Thiosemicarbazides
-
Thiosemicarbazide intermediates undergo cyclization in polyphosphoric acid (PPA) to form triazoles. For instance:
Final Assembly and Characterization
Coupling of Fragments
-
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core is functionalized with the triazole moiety via amide coupling or nucleophilic substitution.
Analytical Validation
Optimization and Yield Data
Challenges and Solutions
-
Regioselectivity : Use of bulky bases (e.g., K₂CO₃) directs substitution to less hindered positions.
-
Purification : Flash chromatography (hexane:EtOAc, 1:1) and recrystallization (ethanol) improve purity.
-
Scale-up : Ultrasound-assisted reactions reduce time and enhance yields (e.g., 72% in 2 h vs. 18 h conventionally) .
化学反応の分析
反応の種類
3-(4-クロロフェニル)-2-エチル-7-(4H-1,2,4-トリアゾール-3-イル)ピラゾロ[1,5-a]ピリド[3,4-e]ピリミジン-6(7H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤などがあります。 温度、溶媒、pHなどの反応条件は、目的の変換を実現するために注意深く制御されます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな官能基を導入して、さまざまな誘導体の配列につながる可能性があります .
科学的研究の応用
Structural Characteristics
This compound features a unique pyrazolo-pyrido-pyrimidine scaffold, which is known for its biological activity. The presence of a 4-chlorophenyl group and ethyltriazole moiety contributes to its distinctive chemical properties. The molecular formula is , with a molecular weight of approximately 344.82 g/mol.
Overview
Research indicates that compounds with similar structural motifs have shown promising antimicrobial activity against various pathogens, including bacteria and fungi. The incorporation of the triazole moiety enhances the compound's interaction with biological targets.
Case Studies
| Compound | MIC (μmol L) | Target Pathogen |
|---|---|---|
| Derivative A | 6–12 | Bacillus subtilis |
| Derivative B | 8 | Salmonella typhi |
| Derivative C | 4–10 | Various strains |
Research Insights
Studies have indicated that modifications in the structure can significantly enhance selectivity and potency against various cancer cell lines. For example:
- Cytotoxicity Assays : Derivatives similar to this compound were tested on human embryonic kidney cells (HEK293), demonstrating non-toxic profiles while exhibiting selective cytotoxicity against cancer cell lines .
Case Studies
作用機序
類似の化合物との比較
類似の化合物
ピラゾロ[3,4-d]ピリミジン: コア構造が類似していますが、置換基が異なる別の化合物です.
トリアゾール-ピリミジンハイブリッド: 標的化合物と同様に、トリアゾール環とピリミジン環を組み合わせた化合物です.
独自性
3-(4-クロロフェニル)-2-エチル-7-(4H-1,2,4-トリアゾール-3-イル)ピラゾロ[1,5-a]ピリド[3,4-e]ピリミジン-6(7H)-オンは、その独自の化学的および生物学的特性を与える官能基の特定の組み合わせがユニークです。 複数の分子標的や経路と相互作用する能力は、他の類似の化合物とは異なります.
類似化合物との比較
Structural Analogues and Their Properties
Key Differences and Implications
Substituent Effects: The triazole group in the target compound distinguishes it from analogues with indole (e.g., ) or phenyl groups (e.g., ). Ethyl vs.
Biological Activity Trends: Pyrazolo-pyrido-pyrimidines with simple substituents (e.g., MK86) showed weak antiproliferative activity , while those with bulkier groups (e.g., indole-ethyl in ) lack reported activity. The triazole in the target compound may offer improved interactions.
Synthetic Methods :
- The target compound’s synthesis likely parallels methods for pyrazolo[1,5-a]pyrimidines, such as ultrasonic-assisted reactions with KHSO₄ or alkylation steps in ionic liquids .
Research Findings and Data Analysis
Physicochemical Properties
Hypothetical ADME Profile
- Absorption : Moderate to high permeability due to ethyl and chlorophenyl groups.
生物活性
3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines various functional groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.76 g/mol. The compound's structure includes a pyrazolo-pyrimidine core with a chlorophenyl group and a triazole moiety, which are known to influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that triazole-containing pyrazolo-pyrimidines can induce apoptosis in cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines, indicating a promising avenue for further research in oncology .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, the compound has shown potential as an enzyme inhibitor. It has been reported to inhibit key enzymes such as acetylcholinesterase and urease, which are involved in various physiological processes. The IC50 values for these activities indicate strong inhibitory effects compared to standard drugs .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one enhances its biological activity compared to structurally related compounds. For example:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one | Similar core without methylthio | Antimicrobial |
| 5-(methylthio)-pyrazolo[1,5-a]pyrimidin derivatives | Variations in substituents | Antitumor |
| 7-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin | Different alkyl substituent | Epigenetic modulation |
This table illustrates how modifications in the structure can lead to variations in biological activity.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active derivative had an MIC value significantly lower than conventional antibiotics like ampicillin.
- Anticancer Properties : In vitro assays against cancer cell lines revealed that the compound could effectively inhibit cell proliferation and induce apoptosis at micromolar concentrations.
- Enzyme Inhibition : Research on urease inhibitors showed that certain derivatives could reduce urease activity significantly, suggesting potential applications in treating infections caused by urease-producing bacteria.
Q & A
Basic: How can researchers optimize the synthesis yield and purity of this compound?
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice (e.g., ethanol or pyridine for reflux), temperature (controlled reflux conditions), and catalyst selection. For example, highlights yields of 62–70% for structurally related pyrazolo-pyrimidines using pyridine as a solvent and extended reflux times (5–6 hours). Techniques like recrystallization (e.g., ethanol or dioxane) and monitoring via thin-layer chromatography (TLC) can improve purity .
Basic: What spectroscopic techniques are essential for confirming its structural integrity?
Methodological Answer:
- 1H/13C NMR : Resolve aromatic and heterocyclic proton environments (e.g., 4-chlorophenyl and triazole groups) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Validate 3D structure and substituent orientation (as demonstrated for similar compounds in –14) .
Advanced: How should researchers resolve contradictions in spectral data or elemental analysis?
Methodological Answer:
- Cross-validate using multiple techniques (e.g., NMR + X-ray) to address signal overlap or impurity interference .
- Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize side reactions .
- Use high-resolution mass spectrometry (HRMS) for precise molecular formula confirmation .
Advanced: What methodologies assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability : Conduct pH-dependent degradation studies (e.g., acidic/basic conditions) with HPLC monitoring .
- Photodegradation : Expose to UV light and analyze by LC-MS to identify breakdown products .
- Environmental Fate Modeling : Use computational tools (e.g., EPI Suite) to predict biodegradation and bioaccumulation .
Advanced: How to design experiments evaluating enzyme inhibition or receptor binding?
Methodological Answer:
- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., kinase inhibition) with IC50 determination.
- Molecular Docking : Model interactions with target proteins (e.g., triazole moiety binding to active sites) .
- Statistical Validation : Apply ANOVA to compare activity across derivatives .
Basic: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation : Modify the 4-chlorophenyl or triazole groups via Suzuki coupling or nucleophilic substitution .
- Scaffold Hybridization : Fuse with pyridazine or pyrrolo-pyrimidine cores (see for analogous methods) .
- Purity Control : Use preparative HPLC or column chromatography for isolation .
Advanced: How does crystallographic data inform reactivity or intermolecular interactions?
Methodological Answer:
- X-ray Diffraction : Determine bond angles and packing interactions (e.g., π-π stacking of aromatic rings) .
- Hirshfeld Surface Analysis : Quantify hydrogen bonding and van der Waals contacts influencing solubility .
- DFT Calculations : Correlate crystallographic data with computational reactivity predictions .
Basic: How to develop a reliable HPLC method for quantification?
Methodological Answer:
- Column Selection : Use C18 columns for polar heterocycles.
- Mobile Phase : Optimize acetonitrile/water gradients with 0.1% formic acid to enhance peak resolution .
- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and intra-day precision (<2% RSD) .
Advanced: What computational approaches predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- Molecular Dynamics (MD) : Simulate binding stability with targets over nanosecond timescales .
- QSAR Modeling : Corrogate substituent effects with logP and polar surface area .
Advanced: How to apply statistical models for optimizing reaction parameters?
Methodological Answer:
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